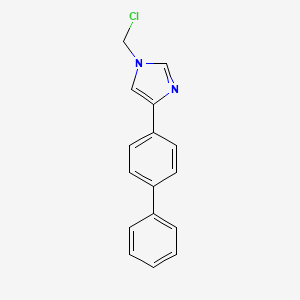
1-(Chloromethyl)-4-(4-phenylphenyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4-(4-phenylphenyl)imidazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the imidazole family and has been found to exhibit unique properties that make it an attractive target for further investigation. In
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-(4-phenylphenyl)imidazole is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes, such as monoamine oxidase. Additionally, it has been found to have an inhibitory effect on the production of pro-inflammatory cytokines, suggesting that it may act as an anti-inflammatory agent.
Biochemical and Physiological Effects:
1-(Chloromethyl)-4-(4-phenylphenyl)imidazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties, as well as an inhibitory effect on the enzyme monoamine oxidase. Additionally, it has been found to have an inhibitory effect on the production of pro-inflammatory cytokines, suggesting that it may act as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(Chloromethyl)-4-(4-phenylphenyl)imidazole in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to exhibit a range of interesting properties, making it an attractive target for further investigation. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 1-(Chloromethyl)-4-(4-phenylphenyl)imidazole. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-tumor properties. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential targets for drug development. Finally, investigations into the compound's potential applications in the treatment of neurological disorders are also warranted.
Synthesis Methods
The synthesis of 1-(Chloromethyl)-4-(4-phenylphenyl)imidazole involves the reaction of 4-phenylbenzaldehyde with 1,2-diaminobenzene in the presence of chloroacetyl chloride. This reaction yields the desired compound in good yields and high purity. The synthesis method has been optimized to produce large quantities of the compound for use in scientific research.
Scientific Research Applications
1-(Chloromethyl)-4-(4-phenylphenyl)imidazole has been found to have potential applications in scientific research. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development. Additionally, it has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. This suggests that the compound may have potential applications in the treatment of neurological disorders.
properties
IUPAC Name |
1-(chloromethyl)-4-(4-phenylphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2/c17-11-19-10-16(18-12-19)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPUKNZDBPCYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN(C=N3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53418025 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2877453.png)
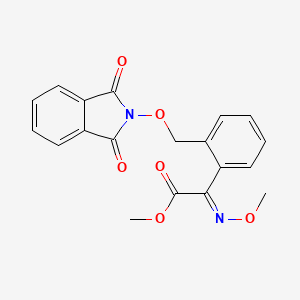
![N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2877455.png)

![N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2877460.png)
![Ethyl 3-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2877466.png)
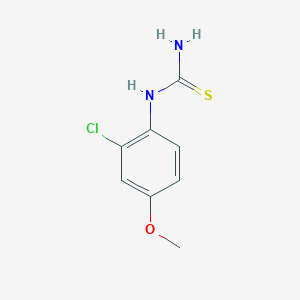
![4-(2-fluorophenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2877468.png)

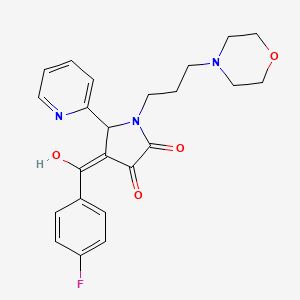
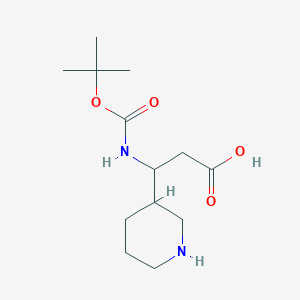
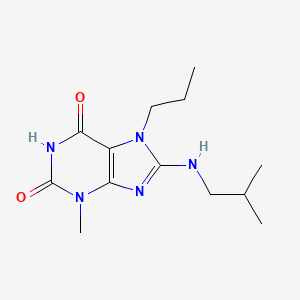
![N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2877475.png)